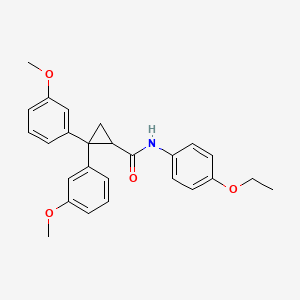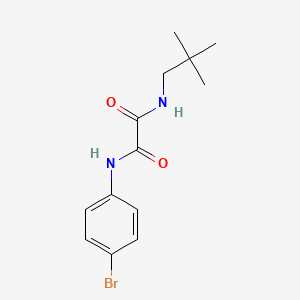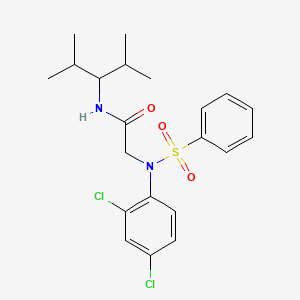
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as BM212, is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. It has been extensively studied for its potential pharmaceutical applications due to its potent anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by modulating the activity of various signaling pathways involved in the inflammatory response, including the NF-κB pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), two molecules that play a key role in the inflammatory response. Additionally, N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It also has potent anti-inflammatory and analgesic effects, making it a useful tool for studying the inflammatory response and pain. However, one limitation of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective analogs of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide that can be used as potential drug candidates for the treatment of inflammatory diseases and pain. Another area of interest is the investigation of the signaling pathways involved in the anti-inflammatory and analgesic effects of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, which may lead to the identification of novel targets for drug development. Finally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in vivo, which will be important for the development of safe and effective drugs based on this compound.
Synthesemethoden
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide can be synthesized by reacting 4-ethoxyphenylboronic acid with 2,2-bis(3-methoxyphenyl)cyclopropanecarboxylic acid chloride in the presence of a palladium catalyst. The resulting compound is then treated with ammonia to obtain N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has also been shown to have potent analgesic effects in various animal models of pain.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-4-31-21-13-11-20(12-14-21)27-25(28)24-17-26(24,18-7-5-9-22(15-18)29-2)19-8-6-10-23(16-19)30-3/h5-16,24H,4,17H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTAQLDVRUKVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)


![4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5227402.png)
![2-(2-{4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5227409.png)

![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)

![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)
![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
